molecular formula C7H11N3O2 B13510062 Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate

Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate

Cat. No.: B13510062
M. Wt: 169.18 g/mol
InChI Key: KVZVFTPFVLIYPY-UHFFFAOYSA-N
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Description

Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-diketones or their equivalents. One common method includes the reaction of 3-amino-1,5-dimethylpyrazole with methyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of eco-friendly solvents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .

Biological Activity

Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate (MDPC) is a pyrazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

MDPC is characterized by the presence of an amino group and two methyl groups on the pyrazole ring, along with a carboxylate functional group. Its molecular formula is C7H10N2O2C_7H_{10}N_2O_2. The structural features of MDPC allow it to interact with various biological targets, influencing several biochemical pathways.

Antimicrobial Activity

Recent studies have demonstrated that MDPC exhibits significant antibacterial properties against clinically isolated strains. This makes it a promising candidate for further development as an antimicrobial agent. The compound's mechanism of action may involve interference with bacterial resistance mechanisms, which warrants further investigation into its therapeutic potential against resistant strains .

Table 1: Antimicrobial Activity of MDPC

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

MDPC has also been evaluated for its anticancer properties . In vitro studies indicate that it can inhibit the growth of various cancer cell lines, including lung cancer (H460), colorectal cancer (HT-29), and breast cancer (MCF-7). The compound's effectiveness in these assays suggests that it may act through multiple mechanisms, potentially including apoptosis induction and cell cycle arrest .

Case Study: In Vitro Anticancer Studies

A study assessed the antiproliferative effects of MDPC on several cancer cell lines:

  • Cell Lines Tested : H460, A549, HT-29, MCF-7
  • Results :
    • Significant inhibition of cell proliferation was observed at concentrations ranging from 10 to 50 µM.
    • The IC50 values varied across different cell lines, indicating selective cytotoxicity.

Mechanistic Insights

Molecular docking studies have been conducted to understand how MDPC interacts with specific biological targets. These simulations suggest that MDPC binds effectively to enzymes and receptors involved in cancer progression and bacterial resistance .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrazole ring can significantly influence the biological activity of MDPC. For instance, derivatives with additional functional groups have shown enhanced potency against certain bacterial strains and improved anticancer activity .

Table 2: Structure-Activity Relationships of Pyrazole Derivatives

CompoundActivity TypeIC50/ MIC
MDPCAntibacterial16 µg/mL
Derivative AAnticancerIC50 = 25 µM
Derivative BAntimicrobialMIC = 8 µg/mL

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 3-amino-1,5-dimethylpyrazole-4-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-4-5(7(11)12-3)6(8)9-10(4)2/h1-3H3,(H2,8,9)

InChI Key

KVZVFTPFVLIYPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)N)C(=O)OC

Origin of Product

United States

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